3,5-Dimethoxybenzenethiol

描述

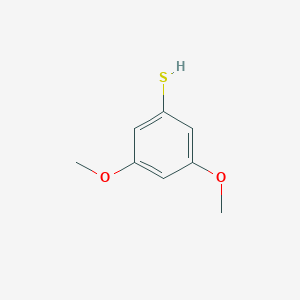

3,5-Dimethoxybenzenethiol is an organic compound with the molecular formula C8H10O2S It is a derivative of benzenethiol, where two methoxy groups are substituted at the 3rd and 5th positions of the benzene ring

准备方法

Synthetic Routes and Reaction Conditions

3,5-Dimethoxybenzenethiol can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethoxybenzene with sulfur and a reducing agent such as lithium aluminum hydride. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation of 3,5-dimethoxybenzenesulfonyl chloride. This process uses a palladium catalyst and hydrogen gas to reduce the sulfonyl chloride to the thiol. The reaction is conducted under controlled temperature and pressure conditions to optimize yield and purity.

化学反应分析

Types of Reactions

3,5-Dimethoxybenzenethiol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced to its corresponding hydrocarbon using strong reducing agents.

Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Hydrocarbons.

Substitution: Alkylated or acylated derivatives.

科学研究应用

3,5-Dimethoxybenzenethiol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its thiol group makes it a valuable reagent in the formation of carbon-sulfur bonds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 3,5-dimethoxybenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed biological activities.

相似化合物的比较

Similar Compounds

2,5-Dimethoxybenzenethiol: Another methoxy-substituted benzenethiol with similar chemical properties but different substitution patterns.

3,4-Dimethoxybenzenethiol: Similar structure with methoxy groups at the 3rd and 4th positions.

3,5-Dimethylbenzenethiol: A methyl-substituted analog with different electronic and steric properties.

Uniqueness

3,5-Dimethoxybenzenethiol is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and interaction with other molecules. This unique substitution pattern can lead to distinct chemical and biological properties compared to its analogs.

生物活性

3,5-Dimethoxybenzenethiol, also known as 3,5-dimethoxy-phenylthiol or 19689-66-8, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with two methoxy groups at the 3rd and 5th positions and a thiol (-SH) group. This unique substitution pattern influences its reactivity and biological interactions.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported in studies to range from 0.5 to 64 µg/mL depending on the bacterial species tested .

Antioxidant Activity

The compound has also demonstrated antioxidant properties. It can scavenge free radicals, which are implicated in oxidative stress-related diseases. This activity is attributed to the presence of the thiol group, which can donate electrons to neutralize free radicals.

The biological activity of this compound is primarily mediated through its thiol group. The thiol can form covalent bonds with various proteins and enzymes, potentially altering their function and influencing cellular pathways. This mechanism is crucial for its antimicrobial and antioxidant effects.

Antimicrobial Efficacy

A study highlighted the efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited an MIC of 4 µg/mL against MRSA, indicating its potential as a therapeutic agent in treating resistant bacterial infections .

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity (MIC) | Antioxidant Activity | Unique Features |

|---|---|---|---|

| This compound | 0.5 - 64 µg/mL | Yes | Unique methoxy substitution pattern |

| 2,5-Dimethoxybenzenethiol | Varies | Moderate | Different substitution pattern |

| 3,4-Dimethoxybenzenethiol | Varies | Yes | Similar structure but different reactivity |

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of thiophenolic compounds like this compound. These studies suggest that modifications in the substituents can significantly alter biological activity . For instance, increasing the length of alkyl chains or altering the position of methoxy groups can enhance or diminish antimicrobial efficacy.

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for 3,5-Dimethoxybenzenethiol, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reduction of corresponding nitro or sulfonic acid precursors. For example, analogous compounds like 3,5-dihydroxybenzyl alcohol derivatives are synthesized under inert atmospheres (e.g., nitrogen) using polar aprotic solvents (e.g., DMF) and bases like cesium carbonate to enhance reactivity . Optimization strategies include controlling stoichiometry, reaction time (e.g., 3 days for complete conversion), and purification via silica gel chromatography with optimized eluent ratios (e.g., hexane/chloroform mixtures) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Core techniques include:

- NMR Spectroscopy : and NMR for structural confirmation of methoxy and thiol groups.

- IR Spectroscopy : Identification of S-H stretches (~2550 cm) and methoxy C-O vibrations (~1250 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.

- UV-Vis : To monitor electronic transitions in derivatives .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in amber vials at 2–8°C under anhydrous conditions. Avoid prolonged exposure to light, moisture, and oxygen, as thiol groups are prone to oxidation. Stability studies on similar compounds (e.g., 3,5-dihydroxybenzonitrile) recommend inert atmospheres (argon) for long-term storage .

Q. What safety protocols should be followed during handling?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention if symptoms persist .

Q. How is this compound utilized in organic synthesis?

- Methodological Answer : It serves as a building block for:

- Ligand Design : Thiol groups coordinate with metals in catalysis.

- Heterocycle Synthesis : Thiol-ene reactions to form sulfur-containing rings.

- Functionalization : Methoxy groups enable regioselective electrophilic substitution .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution, while the thiol group participates in metal coordination (e.g., Pd-catalyzed couplings). Computational studies (DFT) or isotopic labeling (e.g., ) can elucidate reaction pathways and intermediates .

Q. How can degradation products of this compound be identified under oxidative conditions?

- Methodological Answer : Accelerated degradation studies (e.g., HO/UV exposure) coupled with LC-MS/MS or GC-MS can detect disulfide formation (R-S-S-R) or sulfonic acid derivatives. Compare fragmentation patterns with reference libraries .

Q. What advanced spectroscopic methods resolve challenges in structural ambiguity?

- Methodological Answer :

- X-ray Crystallography : For unambiguous confirmation of molecular geometry (e.g., torsion angles between methoxy and thiol groups) .

- 2D NMR (COSY, NOESY) : To distinguish overlapping proton environments in crowded aromatic regions .

Q. What considerations differentiate in vitro vs. in vivo applications of this compound derivatives?

- Methodological Answer : In vitro studies (e.g., enzyme inhibition assays) require purity >95% (HPLC-validated), while in vivo applications demand rigorous toxicity profiling (e.g., acute toxicity LD) and metabolic stability assays (e.g., liver microsome studies). Note that commercial derivatives are often labeled "for research use only" and lack regulatory approval .

Q. How can researchers address contradictions in reported synthetic yields across studies?

属性

IUPAC Name |

3,5-dimethoxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-9-6-3-7(10-2)5-8(11)4-6/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZPXJQXMHEIIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)S)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。